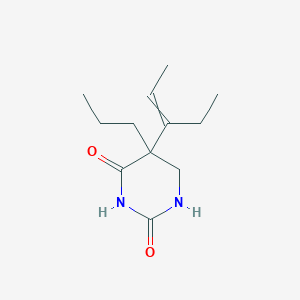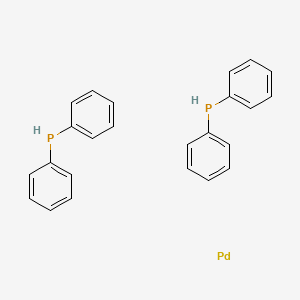
Diphenylphosphane--palladium (2/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylphosphane–palladium (2/1) is a coordination compound that features a palladium center coordinated to two diphenylphosphane ligands. This compound is widely used in the field of organometallic chemistry, particularly as a catalyst in various chemical reactions. The presence of palladium makes it highly effective in facilitating cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diphenylphosphane–palladium (2/1) typically involves the reaction of palladium(II) chloride with diphenylphosphane in the presence of a suitable solvent. One common method is to dissolve palladium(II) chloride in an organic solvent such as dichloromethane, followed by the addition of diphenylphosphane. The reaction mixture is then stirred at room temperature until the formation of the desired complex is complete. The product is usually isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of diphenylphosphane–palladium (2/1) may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylphosphane–palladium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: It can be reduced back to palladium(0) under suitable conditions.
Substitution: The diphenylphosphane ligands can be substituted with other ligands in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphine ligands or other donor molecules.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can regenerate palladium(0) species. Substitution reactions result in the formation of new palladium complexes with different ligands.
Aplicaciones Científicas De Investigación
Diphenylphosphane–palladium (2/1) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are crucial for the formation of carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of diphenylphosphane–palladium (2/1) as a catalyst involves the coordination of the palladium center to the reactants, facilitating their activation and subsequent reaction. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle. The diphenylphosphane ligands stabilize the palladium center and enhance its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane–palladium (2/1): Similar in structure but with a methylene bridge between the phosphine ligands.
Triphenylphosphine–palladium (2/1): Contains triphenylphosphine ligands instead of diphenylphosphane.
Tetrakis(triphenylphosphine)palladium (0): A palladium(0) complex with four triphenylphosphine ligands.
Uniqueness
Diphenylphosphane–palladium (2/1) is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness allows it to exhibit different reactivity and selectivity compared to other palladium complexes. Its ability to facilitate a wide range of cross-coupling reactions makes it a valuable tool in synthetic chemistry.
Propiedades
Número CAS |
849598-93-2 |
|---|---|
Fórmula molecular |
C24H22P2Pd |
Peso molecular |
478.8 g/mol |
Nombre IUPAC |
diphenylphosphane;palladium |
InChI |
InChI=1S/2C12H11P.Pd/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h2*1-10,13H; |
Clave InChI |
XHHVVCGGIPSCSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)PC2=CC=CC=C2.C1=CC=C(C=C1)PC2=CC=CC=C2.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pentanone, 1-[1,2'-binaphthalen]-3'-yl-](/img/structure/B14195908.png)
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B14195922.png)
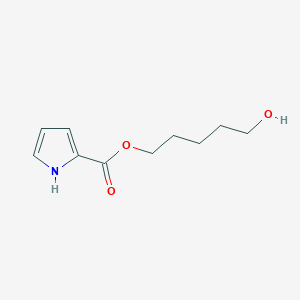
![1,1',1''-{Methanetriyltris[(4,1-phenylene)oxy]}tris(4-nitrobenzene)](/img/structure/B14195931.png)
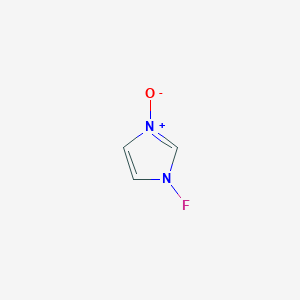
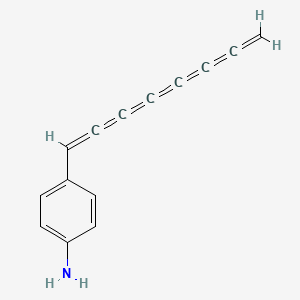
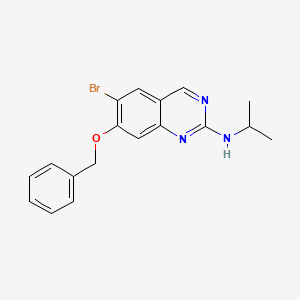
![2,2'-{(1,3-Dimethyl-1,3-disiletane-1,3-diyl)bis[(propane-3,1-diyl)oxymethylene]}bis(oxirane)](/img/structure/B14195956.png)
![N-[1-(2H-Benzimidazol-2-ylidene)ethyl]glycine](/img/structure/B14195964.png)

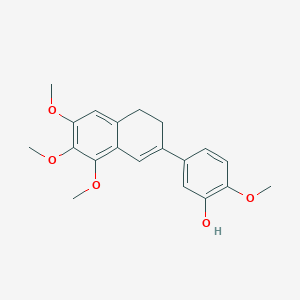
![4-Iodo-N-(4-iodophenyl)-N-[4-(octyloxy)phenyl]aniline](/img/structure/B14195972.png)

